Cas no 2171162-57-3 ((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid)

(3R)-3-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid is a protected amino acid derivative commonly employed in peptide synthesis. The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which offers selective deprotection under mild basic conditions, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The stereochemistry at the (3R) and (2S) positions enhances its utility in constructing chiral peptide sequences with high enantiomeric purity. Its structure includes a hydrophobic side chain, derived from 4-methylpentanoic acid, which may influence peptide solubility and folding. This derivative is particularly valuable for researchers requiring controlled incorporation of modified amino acids into complex peptide architectures while maintaining orthogonal protection strategies.
(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid structure
2171162-57-3 structure
Product name:(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid
CAS No:2171162-57-3
MF:C26H32N2O5
Molecular Weight:452.542687416077
CID:6165572
PubChem ID:165819809

(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid
    • (3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid
    • EN300-1579496
    • 2171162-57-3
    • インチ: 1S/C26H32N2O5/c1-4-9-22(25(31)27-23(16(2)3)14-24(29)30)28-26(32)33-15-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,16,21-23H,4,9,14-15H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-,23+/m0/s1
    • InChIKey: JYBSWEDAZYEHKC-XZOQPEGZSA-N
    • SMILES: O(C(N[C@H](C(N[C@H](CC(=O)O)C(C)C)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 452.23112213g/mol
  • 同位素质量: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 660
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.6
  • トポロジー分子極性表面積: 105Ų

(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1579496-0.05g
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid
2171162-57-3
0.05g
$2829.0 2023-06-04
Enamine
EN300-1579496-10.0g
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid
2171162-57-3
10g
$14487.0 2023-06-04
Enamine
EN300-1579496-10000mg
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid
2171162-57-3
10000mg
$14487.0 2023-09-24
Enamine
EN300-1579496-0.5g
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid
2171162-57-3
0.5g
$3233.0 2023-06-04
Enamine
EN300-1579496-0.1g
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid
2171162-57-3
0.1g
$2963.0 2023-06-04
Enamine
EN300-1579496-1000mg
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid
2171162-57-3
1000mg
$3368.0 2023-09-24
Enamine
EN300-1579496-5.0g
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid
2171162-57-3
5g
$9769.0 2023-06-04
Enamine
EN300-1579496-250mg
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid
2171162-57-3
250mg
$3099.0 2023-09-24
Enamine
EN300-1579496-50mg
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid
2171162-57-3
50mg
$2829.0 2023-09-24
Enamine
EN300-1579496-2500mg
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid
2171162-57-3
2500mg
$6602.0 2023-09-24

(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid 関連文献

(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acidに関する追加情報

Introduction to (3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic Acid (CAS No. 2171162-57-3)

The compound (3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid, identified by the CAS number 2171162-57-3, is a highly specialized amino acid derivative with significant applications in the fields of peptide synthesis and drug discovery. This compound is notable for its complex stereochemistry and functional groups, which make it a valuable tool in modern chemical research.

The structure of this compound consists of a pentanoic acid backbone with a methyl group at the 4-position. The stereochemistry at the 3-position is defined as R, while the 2-position of the pentanamide group is S. The presence of a fluorenylmethoxycarbonyl (Fmoc) group further enhances its utility in peptide synthesis, as Fmoc is a well-known protecting group for amino acids. This combination of structural features makes it a key intermediate in the synthesis of bioactive peptides and proteins.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of peptides. The specific stereochemical configuration of this compound allows for precise control over the folding and function of peptides synthesized using it. This has led to its application in the development of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic acyl substitution and stereoselective reactions. The use of chiral auxiliaries and enantioselective catalysts has enabled researchers to achieve high enantiomeric excess in its production, ensuring its suitability for use in enantioselective peptide synthesis.

The Fmoc group plays a critical role in protecting the amine functionality during peptide assembly. Its stability under mild basic conditions and ease of removal under acidic conditions make it an ideal choice for solid-phase peptide synthesis (SPPS). This has contributed to its widespread adoption in academic and industrial settings.

Recent advancements in chemical biology have further expanded the applications of this compound. For instance, its use in click chemistry and other modular synthetic strategies has facilitated the rapid construction of complex peptide libraries. These libraries are invaluable for high-throughput screening campaigns aimed at identifying potential drug candidates.

In addition to its role in peptide synthesis, this compound has also been explored for its potential as a building block in medicinal chemistry. Its unique structure allows for the incorporation of diverse functional groups, enabling researchers to design molecules with tailored pharmacokinetic and pharmacodynamic properties.

The growing interest in personalized medicine has further underscored the importance of compounds like (3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid. By providing precise control over peptide structure, it enables the creation of therapeutic agents that are both highly specific and effective.

In conclusion, this compound represents a significant advancement in the field of amino acid derivatives. Its unique structure, stereochemistry, and functional groups make it an indispensable tool in peptide synthesis, drug discovery, and chemical biology research. As ongoing studies continue to uncover new applications for this compound, it is poised to play an even greater role in advancing modern medicine.

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